molecular formula C14H15NO2S B11123477 Ethyl 4-[(2-thienylmethyl)amino]benzoate CAS No. 18168-49-5

Ethyl 4-[(2-thienylmethyl)amino]benzoate

Cat. No.: B11123477
CAS No.: 18168-49-5
M. Wt: 261.34 g/mol
InChI Key: WZMJZHDDJVTZRL-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-thienylmethyl)amino]benzoate is an organic compound with the molecular formula C14H15NO2S. It is a derivative of benzoic acid, where the amino group is substituted with a thienylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-thienylmethyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-thienylmethyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[(2-thienylmethyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-thienylmethyl)amino]benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thienylmethyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzoate derivatives and provides it with unique applications in various fields .

Properties

CAS No.

18168-49-5

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-(thiophen-2-ylmethylamino)benzoate

InChI

InChI=1S/C14H15NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-9,15H,2,10H2,1H3

InChI Key

WZMJZHDDJVTZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CS2

Origin of Product

United States

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